molecular formula C14H9NO2 B1668014 Bentranil CAS No. 1022-46-4

Bentranil

Cat. No. B1668014
CAS RN: 1022-46-4
M. Wt: 223.23 g/mol
InChI Key: HTTLBYITFHMYFK-UHFFFAOYSA-N
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Description

Bentranil is a benzoxazine that is 4H-3,1-benzoxazin-4-one substituted by a phenyl group at position 2 . It is a postemergence herbicide used for the control of annual weeds in cereal crops, maize, and rice . It has a role as a herbicide .


Synthesis Analysis

There are several ways to synthesize bentranil. One of the most common methods involves reacting acyl chlorides with an equimolar quantity of 2-aminobenzoic acid in anhydrous conditions .


Molecular Structure Analysis

The molecular formula of Bentranil is C14H9NO2 . The InChI string is InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12 (11)15-13 (17-14)10-6-2-1-3-7-10/h1-9H . The Canonical SMILES string is C1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=O)O2 .


Physical And Chemical Properties Analysis

The molecular weight of Bentranil is 223.23 g/mol . The boiling point is 189-192 °C/8 mmHg (lit.) and the melting point is 123-125 °C (lit.) .

Scientific Research Applications

Effect of Aromatherapy on Anxiety and Physiological Parameters

  • A study investigated the effect of geranium essential oil on anxiety and physiological parameters among nulliparous women during labor. The inhalation of geranium essential oil aroma significantly reduced anxiety levels and diastolic blood pressure, suggesting its potential as a non-invasive anti-anxiety aid during childbirth (Rashidi Fakari et al., 2015).

Changes in Herbicidal Activity by Fluorine Substitution

  • Research on the herbicide bentranil showed that the introduction of fluorine atoms led to significant changes in its herbicidal properties. The most active compound identified was 'fluorobentranil', which exhibited good broad-leaf activity and selectivity on rice, cereals, and maize (Hamprecht et al., 2004).

Multi-Therapeutic Properties of Thymus bovei Essential Oil

  • A study on Thymus bovei essential oil (TB-EO) explored its cytotoxic, anti-herpes simplex virus type 2 (HSV-2), and antihypertensive properties. The oil showed significant cytotoxicity against various cancer cells and inhibitory properties against HSV-2 replication, suggesting potential clinical applications (Hassan et al., 2018).

Residual Systemic Insecticide Control in Turfgrass

  • A study evaluated the residual activity of systemic insecticides, including Acelepryn (chlorantraniliprole) and DPX-HGW86 (cyantraniliprole), for controlling black cutworm in turfgrass. The results indicated effectiveness of these treatments in maintaining turfgrass quality (Rebek, 2013).

Antioxidant Properties of Essential Oils

  • The essential oil of Satureja forbesii (Benth.) Briq. showed significant antioxidant activities, evidenced by free-radical scavenging methods. This highlights the potential health-promoting properties of such oils (Ortet et al., 2009).

Influence of Industry on Public Health Research

  • A critical analysis of how special interests and industry funding can influence public health research, potentially leading to biased outcomes and misrepresentation of product hazards (Sass, 2008).

Future Directions

Recent research has suggested that Bentranil could be used as a parent structure for the development of a new class of CYP1B1 inhibitors . This is a promising direction for future research and could lead to the development of more effective cancer treatments .

properties

IUPAC Name

2-phenyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15-13(17-14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTLBYITFHMYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144732
Record name 2-Phenyl-3,1-benzoxazin-4-one
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bentranil

CAS RN

1022-46-4
Record name 2-Phenyl-4H-3,1-benzoxazin-4-one
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Record name 2-Phenyl-3,1-benzoxazin-4-one
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Record name Bentranil
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Record name 2-Phenyl-3,1-benzoxazin-4-one
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Record name 2-Phenyl-3,1-benzoxazin-4-one
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Record name 2-PHENYL-3,1-BENZOXAZIN-4-ONE
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino benzoic acid (10 mmol) in THF was added benzoyl chloride (2.8 g, 20 mmol) followed by pyridine (1.58 g, 20 mmol). The mixture was stirred for 1 h at room temperature. The 2-phenyl-benzo[d][1,3]oxazin-4-one formed was filtered and the residue was washed with water and dried in vaccuum desiccator.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 500 ml three-necked flask provided with magnetic stirrer, reflux condenser, drying tube and dropping funnel, 2.81 g (20 mmol) of benzoyl chloride were dissolved in 50 ml of N,N-dimethylacetamide and 2.74 g (20 mmol) of 2-aminobenzoic acid as powder were added thereto while stirring. A mixture of 2.02 g (20 mmol) of triethylamine and 5 ml of N,N-dimethylacetamide were subsequently slowly added dropwise at room temperature. After stirring at room temperature for 1 hour, 200 ml of water were added and the precipitate formed was filtered off with suction, washed with water and dried at 80° C. under reduced pressure. The product was then heated in 50 ml of acetic anhydride under reflux for 2 hours. After cooling, the precipitate formed was filtered off with suction and washed with acetic acid and then with water. Recrystallization from n-hexane gave 3.65 g of product.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Anthranilic acid (1.0 g, 7.29 mmol) was dissolved in pyridine (10 mL), benzoyl chloride (1.13 g, 8.02 mmol) was slowly added on an ice bath, and stirred at 50° C. overnight. The solvent was distilled off under reduced pressure, the residue was dissolved in dry methylene chloride (20 mL), oxalyl chloride (925 mg, 7.29 mmol) and a catalytic amount of dimethylformamide were added on an ice bath, and stirred at room temperature for 4 hours. Saturated sodium hydrogen carbonate aqueous solution was added, the mixture was extracted with methylene chloride, and the organic phase was dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, the residue was washed by diethyl ether/heptane, and the target substance (1.13 g, 69%) was obtained as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
925 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Reaction Step Three
Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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